[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane
Overview
Description
[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane is an organotin compound that features a tetrazole ring substituted with a benzyloxymethyl group and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane typically involves the reaction of a tetrazole derivative with a stannane reagent. One common method is the reaction of 2-(benzyloxymethyl)tetrazole with tributyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form stannic compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannane group reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are common.
Coupling Reactions: Palladium catalysts are typically used in Stille coupling reactions.
Major Products
Oxidation: Stannic derivatives.
Substitution: Various substituted tetrazole derivatives.
Coupling Reactions: Biaryl or other coupled products.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane is used as a precursor for the introduction of tetrazole rings into complex molecules. Its ability to undergo Stille coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The tetrazole ring is known for its bioisosteric properties, making this compound a potential intermediate in the synthesis of biologically active compounds. Tetrazole derivatives have been studied for their antibacterial, antifungal, and anticancer activities.
Industry
In materials science, tetrazole-containing compounds are explored for their energetic properties. This compound could be investigated for use in the development of new materials with specific electronic or explosive properties.
Mechanism of Action
The mechanism by which [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane exerts its effects depends on the specific application. In Stille coupling reactions, the stannane group acts as a nucleophile, forming a bond with an organic halide in the presence of a palladium catalyst. In biological systems, the tetrazole ring can mimic carboxylic acids, interacting with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
[2-(Benzyloxymethyl)tetrazol-5-yl]-trimethyl-stannane: Similar structure but with trimethylstannyl group.
[2-(Benzyloxymethyl)tetrazol-5-yl]-triphenyl-stannane: Similar structure but with triphenylstannyl group.
[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-germane: Similar structure but with a germanium atom instead of tin.
Uniqueness
[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane is unique due to the combination of the tetrazole ring and the tributylstannyl group
Properties
IUPAC Name |
tributyl-[2-(phenylmethoxymethyl)tetrazol-5-yl]stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N4O.3C4H9.Sn/c1-2-4-9(5-3-1)6-14-8-13-11-7-10-12-13;3*1-3-4-2;/h1-5H,6,8H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFNIVNRRMMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN(N=N1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194509 | |
Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280121-60-0 | |
Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280121-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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